molecular formula C26H26N4O4 B131088 Bisindolylmaleimide VIII CAS No. 138516-31-1

Bisindolylmaleimide VIII

Cat. No. B131088
M. Wt: 458.5 g/mol
InChI Key: VEOXVBTXROWDAH-UHFFFAOYSA-N
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Description

Bisindolylmaleimide VIII is an organic compound that forms the core chemical structure of a variety of biologically active compounds . This core structure includes a central maleimide group with two indole groups attached . Examples of bisindolylmaleimide derivatives include Bisindolylmaleimide I, Enzastaurin, Ruboxistaurin, and Tivantinib .


Molecular Structure Analysis

The molecular formula of Bisindolylmaleimide VIII is C24H22N4O2 . The average molecular weight is 398.4571 . The structure includes a central maleimide group with two indole groups attached .


Chemical Reactions Analysis

Bisindolylmaleimide VIII is a selective protein kinase C (PKC) inhibitor . It acts at the ATP binding site of PKC . This compound exhibits some degree of PKC isozyme specificity with preference for PKCα over PKCβI, PKCβII, PKCγ, or PKCε .


Physical And Chemical Properties Analysis

Bisindolylmaleimide VIII is a solid compound . It has a molecular weight of 458.51 . It is soluble in DMSO . The compound should be stored at -20°C in a dry, sealed environment .

Scientific Research Applications

Bisindolylmaleimide VIII is a selective inhibitor of protein kinase C (PKC) . It has been used in various scientific fields, particularly in medicinal chemistry and biochemistry .

  • Medicinal Chemistry : Bisindolylmaleimide VIII and its derivatives have unique biological activities that have stimulated great interest in medicinal chemistry programs . They are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like . They have led to the development of both remarkably potent and selective protein kinase inhibitors .

  • Biochemistry : Bisindolylmaleimide VIII is widely recognized for its activity against protein kinases . It has been extensively used to study the functional roles of PKC family enzymes in cellular signal transduction . Minor chemical variation of the ligand by immobilizing the closely related bisindolylmaleimides III, VIII, and X dramatically affected target binding .

  • Proteomics : Bisindolylmaleimide compounds such as GF109203X are potent inhibitors of protein kinase C (PKC) activity . They have been extensively used to study the functional roles of PKC family enzymes in cellular signal transduction . Minor chemical variation of the ligand by immobilizing the closely related bisindolylmaleimides III, VIII, and X dramatically affected target binding . These observed changes in affinity correlated with both the measured IC50 values for in vitro CDK2 inhibition and results from molecular docking into the CDK2 crystal structure .

  • Pharmaceuticals : Bisindolylmaleimides (BIMs) are widely recognized for their activity against protein kinases . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . Clinical BIM examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β . While BIMs are widely recognized as protein kinase inhibitors, other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity .

  • Immunology : Bisindolylmaleimide VIII acetate enhances Fas- and TRAIL-mediated apoptosis and inhibits T cell-mediated autoimmune diseases .

  • Cellular Proteomics : Bisindolylmaleimide compounds have been used to study the functional roles of PKC family enzymes in cellular signal transduction . They have been extensively used for more than a decade . A proteomics approach has been established to gain further insights into the cellular effects of this compound class . Functional immobilization of suitable bisindolylmaleimide analogues in combination with the specific purification of cellular binding proteins by affinity chromatography led to the identification of several known and previously unknown enzyme targets . The protein kinases Ste20-related kinase and cyclin-dependent kinase 2 (CDK2) and the non-protein kinases adenosine kinase and quinone reductase type 2 were confirmed as novel targets of bisindolylmaleimide inhibitors .

Future Directions

Bisindolylmaleimide VIII and its derivatives have shown potential in medicinal chemistry programs due to their unique biological activities . They have been recognized as protein kinase inhibitors, but other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Future research may focus on generating new derivatives with unique biological profiles .

properties

IUPAC Name

acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOXVBTXROWDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432099
Record name bisindolylmaleimide viii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisindolylmaleimide VIII

CAS RN

138516-31-1
Record name bisindolylmaleimide viii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
T Zhou, L Song, P Yang, Z Wang, D Lui, RS Jope - Nature medicine, 1999 - nature.com
… To determine if the potentiation of apoptosis induced by bisindolylmaleimide VIII is specific for Fas, we examined the effects of bisindolylmaleimide VIII on apoptosis of 1321N1 cells …
Number of citations: 169 www.nature.com
T Ohtsuka, T Zhou - Journal of Biological Chemistry, 2002 - ASBMB
… Bisindolylmaleimide VIII (Bis VIII) has been previously shown to enhance Fas-mediated … Moreover, we have previously shown that bisindolylmaleimide VIII (Bis VIII), an inhibitor of …
Number of citations: 64 www.jbc.org
HC Wen, WC Huang, A Ali, JR Woodgett, WW Lin - Cellular signalling, 2003 - Elsevier
… inhibitor of the p110 catalytic subunit of phosphatidylinositol 3-kinase [25], we found that Akt/PKB phosphorylation on Ser 473 caused by Ro 31-8220, bisindolylmaleimide VIII and LY …
Number of citations: 95 www.sciencedirect.com
I vitro Activity, I vivo Activity - targetmol.com
… Bisindolylmaleimide VIII acetate facilitates Fas-mediated apoptosis and inhibits T cell-mediated autoimmune diseases. Bisindolylmaleimide VIII … with Bisindolylmaleimide VIII acetate …
Number of citations: 0 www.targetmol.com
C Lautrette*, E Loum-Ribot, D Petit… - Apoptosis, 2006 - Springer
… However, as bisindolylmaleimide VIII is a selective PKC inhibitor that could also act on other intracellular pathway [31,59], we verified that 116 kDa Fas aggregate phosphorylation was …
Number of citations: 23 link.springer.com
A Cataldi, S Zara, M Rapino, A Patruno… - … Research Part A, 2013 - Wiley Online Library
… we pretreated the cells with bisindolylmaleimide VIII, a PKCs … -V pos cells in bisindolylmaleimide VIII pretreated samples. With … The experiments with bisindolylmaleimide VIII …
Number of citations: 28 onlinelibrary.wiley.com
CF Chehab - 2003 - bv.fapesp.br
… Enforced inhibition of FLIP levels by Bis VIII (Bisindolylmaleimide VIII) leads to anti-CD3-mediated DO11. 10 cell death, even in the presence of FIA. Therefore, we conclude that …
Number of citations: 3 bv.fapesp.br
JP Hsu, JM Jiang, S Tseng - COLLOIDS & SURFACES B …, 2002 - ntur.lib.ntu.edu.tw
… PKC, Akt;PI3VK;Ro 31-8220, bisindolylmaleimide VIII;LY 379196 … HEK293 cells non-selective PKC inhibitors Ro 31-8220 and bisindolylmaleimide VIII, and PKCh inhibitor LY 379196, …
Number of citations: 0 ntur.lib.ntu.edu.tw
V Bisindolylmaleimide - Journal of Neuroimmunology, 2000
Number of citations: 0
V Bisindolylmaleimide - JNK/p38 kinase and the mitochondrial pathways
Number of citations: 3

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